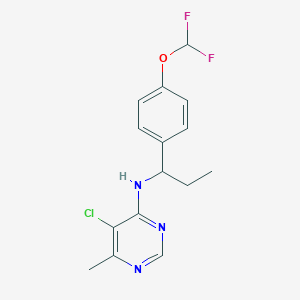

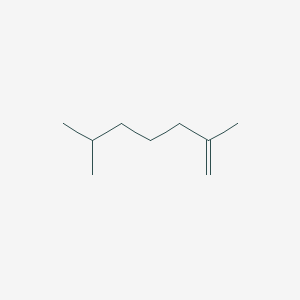

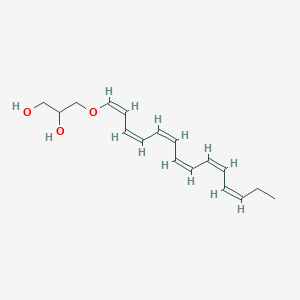

![molecular formula C7H12O3 B165670 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol CAS No. 131380-41-1](/img/structure/B165670.png)

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol, also known as glycidol, is a colorless liquid organic compound. It is an epoxide and an unsaturated alcohol, which makes it a versatile chemical for various applications. Glycidol is used in the production of resins, plastics, and adhesives. It is also used as a solvent and a stabilizer in the manufacturing of cosmetics, food, and pharmaceutical products.

Mecanismo De Acción

Glycidol is an electrophilic compound that can react with nucleophiles such as DNA and proteins. It forms adducts with DNA that can lead to mutations and cancer. Glycidol can also react with proteins, leading to the formation of protein adducts that can cause toxicity.

Efectos Bioquímicos Y Fisiológicos

Glycidol has been shown to cause DNA damage and mutations, leading to carcinogenesis. It has also been shown to cause developmental abnormalities in animal models. Glycidol can cause liver and kidney toxicity, as well as reproductive toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Glycidol is a useful chemical for studying the mechanisms of carcinogenesis and genotoxicity. However, due to its toxicity, it must be handled with care in the laboratory. The use of appropriate protective equipment and safety measures is necessary to prevent exposure.

Direcciones Futuras

Further research is needed to fully understand the mechanisms of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol-induced carcinogenesis and genotoxicity. Future studies should focus on identifying the specific DNA and protein adducts formed by 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol and their effects on cellular function. Additionally, research should be conducted to develop safer alternatives to 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol for use in industrial applications.

Métodos De Síntesis

Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid. The reaction takes place under mild conditions and yields a high percentage of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol. The process can be scaled up for industrial production.

Aplicaciones Científicas De Investigación

Glycidol has been extensively studied for its potential as a carcinogen and genotoxic agent. It has been found to cause DNA damage and mutations in various cell types. Glycidol has also been studied for its effect on the reproductive system, as it has been shown to cause developmental abnormalities in animal models.

Propiedades

Número CAS |

131380-41-1 |

|---|---|

Nombre del producto |

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol |

Fórmula molecular |

C7H12O3 |

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

1-[3-(hydroxymethyl)oxiran-2-yl]but-3-en-1-ol |

InChI |

InChI=1S/C7H12O3/c1-2-3-5(9)7-6(4-8)10-7/h2,5-9H,1,3-4H2 |

Clave InChI |

YQMLNKKSCRXBJD-UHFFFAOYSA-N |

SMILES |

C=CCC(C1C(O1)CO)O |

SMILES canónico |

C=CCC(C1C(O1)CO)O |

Sinónimos |

L-arabino-Hept-1-enitol, 5,6-anhydro-1,2,3-trideoxy- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

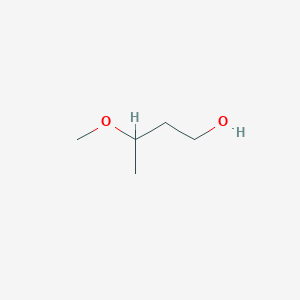

![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)

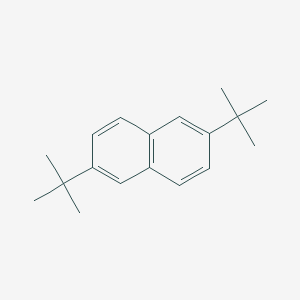

![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)